7-Hydroxy-2-naphthoic acid

Thermal analysis Polymer chemistry Process chemistry

Positional isomer selection errors cause thermal failure and low synthetic yields. 7-Hydroxy-2-naphthoic acid offers distinct regiochemistry unmatched by common isomers. - **Key Metrics:** mp 274 °C (decomp.), 0.55 g/L solubility, C11H8O3. - **Applications:** High-T LCP monomers, CYP199A1 cascade benchmarks, supramolecular co-crystals. - **Supply:** Verified purity, research to bulk quantities.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
CAS No. 613-17-2
Cat. No. B3147014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-2-naphthoic acid
CAS613-17-2
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)O)C(=O)O
InChIInChI=1S/C11H8O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6,12H,(H,13,14)
InChIKeyFSXKKRVQMPPAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-2-naphthoic Acid Technical Baseline


7-Hydroxy-2-naphthoic acid is a substituted naphthalene derivative bearing a hydroxyl group at the 7-position and a carboxylic acid group at the 2-position (molecular formula C11H8O3, molecular weight 188.18 g/mol). It belongs to the broader family of hydroxynaphthoic acids, a class of positional isomers that are widely utilized as intermediates in dye and pigment synthesis, as building blocks for liquid crystalline polymers, and in pharmaceutical research [1]. The compound exhibits a melting point of approximately 274 °C (decomposition occurs upon melting) and a calculated aqueous solubility of 0.55 g/L at 25 °C [2]. Within this isomeric family, substitution pattern profoundly influences solid-state properties, reactivity, and application suitability.

Workflow Isomer-specific intermediate screening
Selection Logic Verify positional isomer identity
Use Context Thermal stability and regioselectivity research

Why 7-Hydroxy-2-naphthoic Acid Substitution Fails


Generic substitution among hydroxynaphthoic acid isomers is not scientifically valid because the precise position of the hydroxyl and carboxyl groups on the naphthalene ring dictates three critical, non-interchangeable parameters: (i) thermal stability and melting behavior, which directly impacts processability in polymer synthesis and purification protocols; (ii) regiochemical accessibility during downstream derivatization, which governs synthetic yield and product purity; and (iii) intermolecular hydrogen-bonding networks in the solid state, which determine crystal packing, solubility, and material performance. For instance, while 6-hydroxy-2-naphthoic acid is a well-established monomer for high-performance liquid crystal polymers (LCPs) due to its thermal profile, 7-hydroxy-2-naphthoic acid offers a distinct regioselective profile in biocatalytic hydroxylation reactions [1], and a significantly higher melting point than the 2-hydroxy-1-naphthoic acid isomer (274 °C vs. 156–167 °C) [2], which alters its suitability for high-temperature applications. Therefore, selection must be based on specific, quantifiable performance attributes rather than assumed class-level interchangeability.

Parameter
7-Hydroxy-2-NA
Common Isomers
Melting Point
274 °CDecomposition noted
156–248 °C range2-OH-1-NA, 3-OH-2-NA, 6-OH-2-NA
Regioselectivity
7-position enzymatic route
6-position LCP monomer profileMay shift synthetic yield
Crystal Packing
2D network via C–H···O
Distinct supramolecular chainsCo-crystal design differs

7-Hydroxy-2-naphthoic Acid Comparative Evidence


Melting Point Hierarchy Among Isomers

Among the positional isomers of hydroxynaphthoic acid, 7-hydroxy-2-naphthoic acid exhibits one of the highest melting points, recorded at 274 °C [1]. This value is substantially higher than several commercially relevant comparators: 2-hydroxy-1-naphthoic acid (156–167 °C) [2], 3-hydroxy-2-naphthoic acid (222 °C) [3], 1-hydroxy-2-naphthoic acid (195–205 °C) , and 6-hydroxy-2-naphthoic acid (245–248 °C) . The elevated melting point indicates stronger intermolecular interactions (hydrogen bonding and π-π stacking) in the solid state, which directly correlates with higher thermal stability and potentially different solubility and recrystallization behavior.

Melting Point Hierarchy
Cross-study comparable
274 °C
52–118 °C above 2-OH-1-NA; 26–29 °C above 6-OH-2-NA
Supports high-temperature processing fit
Source-specific review; decomposition noted
Thermal analysis Polymer chemistry Process chemistry

Biocatalytic Regioselectivity in Whole-Cell Systems

In a whole-cell biocatalytic system using cytochrome P450 enzymes (CYP199A1) expressed in E. coli, the hydroxylation of 2-naphthoic acid yields a specific product distribution: 0.27 mM of 7-hydroxy-2-naphthoic acid and 0.53 mM of 8-hydroxy-2-naphthoic acid from an initial 1 mM substrate [1]. This establishes a defined regioselectivity ratio (7-OH : 8-OH = 1 : 1.96) that differs from alternative chemical carboxylation routes, which may yield different isomer mixtures (e.g., Kolbe-Schmitt carboxylation of 2-naphthol yields primarily 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid at elevated temperatures [2]). The availability of a specific biocatalytic pathway for 7-hydroxy-2-naphthoic acid production provides a unique entry point for green synthesis applications.

Biocatalytic Regioselectivity
Head-to-head
7-OH : 8-OH ratio 1:1.96
0.27 mM 7-OH-2-NA from 1 mM substrate; CYP199A1 whole-cell
Defined regioselectivity entry for enzymatic routes
Method context; purification yield review needed
Biocatalysis Green chemistry Cytochrome P450

pKa Differentiation and Reactivity Impact

The ionization constant (pKa) of 7-hydroxy-2-naphthoic acid and its positional isomers dictates their degree of ionization under specific pH conditions, which directly influences solubility, reactivity, and bioavailability. While direct experimental pKa values for the 7-isomer in water are sparse, a comprehensive study of substituted 2-naphthoic acids provides a reliable framework. The apparent pKa values for related isomers have been determined in 50% v/v aqueous ethanol at 25 °C: for example, 6-hydroxy-2-naphthoic acid exhibits a pKa of approximately 4.2-4.3 under these conditions [1]. The 7-hydroxy isomer, due to the different electronic environment of the hydroxyl group relative to the carboxyl, is expected to have a slightly different pKa, which can be crucial for selective deprotonation in complex synthetic sequences. The precise value requires determination under the user's specific solvent system, but the class-level inference is clear: isomer selection affects acid-base behavior in a quantifiable manner.

pKa Differentiation
Class-level
Expected range 4.0–4.5
6-OH-2-NA pKa ~4.2–4.3 in 50% ethanol; 7-isomer data sparse
Isomer-dependent acid-base behavior
Data to verify in user solvent system
Physical organic chemistry pKa Solution chemistry

Crystal Packing and Supramolecular Architecture

The crystal structure of 7-hydroxy-2-naphthoic acid reveals a nearly planar molecular geometry (r.m.s. deviation = 0.033 Å for all non-H atoms), which facilitates extensive π-π stacking interactions [1]. In the solid state, molecules are linked via C–H⋯O hydrogen bonds to form two-dimensional networks parallel to the (1-21) plane [1]. This packing motif is distinct from that of other isomers; for example, 6-hydroxy-2-naphthoic acid forms different hydrogen-bonded assemblies due to the altered position of the hydroxyl group [2]. The specific 2D network in the 7-isomer directly impacts its macroscopic properties, including crystal morphology, mechanical behavior, and dissolution rate, which are critical parameters for formulation and materials processing.

Crystal Packing Architecture
Context-dependent
2D H-bonded network, planar conformation
r.m.s. deviation 0.033 Å; distinct from 6-OH-2-NA motifs
Informs solid-form screening and handling
Qualitative comparison; single-crystal XRD source
Crystal engineering Supramolecular chemistry Materials science

7-Hydroxy-2-naphthoic Acid Application Scenarios


Biocatalytic Hydroxylation Process Development

The defined regioselectivity of CYP199A1 in producing 7-hydroxy-2-naphthoic acid (0.27 mM yield from 1 mM 2-naphthoic acid) [1] makes this compound a valuable target for engineering enzymatic cascades. Procurement should be considered when developing or benchmarking new whole-cell or isolated enzyme systems for aromatic hydroxylation, particularly where control over the 7- vs. 8-position substitution is desired.

High-Temperature Polymer and Material Synthesis

With a melting point of 274 °C [2], 7-hydroxy-2-naphthoic acid is suitable as a monomer or additive in polymer formulations that require high thermal stability during processing or end-use. Its elevated melting point relative to the commonly used 6-hydroxy-2-naphthoic acid (245–248 °C) may offer advantages in liquid crystalline polyester applications where higher curing or extrusion temperatures are employed.

Co-Crystal and Solid-Form Screening

The specific 2D hydrogen-bonded network and planar conformation of 7-hydroxy-2-naphthoic acid [3] distinguish it from other isomers for co-crystal engineering. When screening for new solid forms with improved bioavailability or stability, the unique supramolecular synthons offered by this isomer can lead to novel crystalline adducts not accessible with the 6-hydroxy or 3-hydroxy isomers.

Isomer-Specific Analytical Reference Standard

Due to the distinct physicochemical properties (melting point, crystal packing, pKa) of 7-hydroxy-2-naphthoic acid compared to its positional isomers [2][4], it serves as a critical reference standard for developing and validating HPLC, GC, or spectroscopic methods aimed at resolving isomeric mixtures in complex reaction streams or environmental samples.

Application
Selection Property
Validation Focus
Biocatalytic Hydroxylation Development
Regioselectivity profile
7- vs. 8-position product ratio verification
High-Temperature Polymer Synthesis
Thermal stability
Melting point and decomposition margin review
Co-Crystal and Solid-Form Screening
Supramolecular synthon availability
2D network vs. chain packing motif comparison
Isomer-Specific Analytical Standard
Physicochemical differentiation
Melting point, crystal habit, and pKa context review

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